molecular formula C6H13ClN2O3 B2376295 4-Hydrazinyloxane-4-carboxylic acid;hydrochloride CAS No. 2551115-04-7

4-Hydrazinyloxane-4-carboxylic acid;hydrochloride

Cat. No.: B2376295
CAS No.: 2551115-04-7
M. Wt: 196.63
InChI Key: AKRQRTISRAKXMB-UHFFFAOYSA-N
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Description

4-Hydrazinyloxane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H12N2O3·HCl. It is known for its unique structure, which includes a hydrazine group attached to an oxane ring. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyloxane-4-carboxylic acid;hydrochloride typically involves the reaction of hydrazine derivatives with oxane carboxylic acid precursors. One common method includes the condensation of hydrazine hydrate with 4-oxane carboxylic acid under controlled temperature and pH conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and reactors ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyloxane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group typically yields oxides, while reduction results in amines. Substitution reactions produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

4-Hydrazinyloxane-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyloxane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The hydrazine group is highly reactive and can form covalent bonds with various biomolecules, leading to alterations in their function. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit or modulate the activity of specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinylbenzoic acid;hydrochloride
  • 4-Hydrazinylpyridine;hydrochloride
  • 4-Hydrazinylphenylacetic acid;hydrochloride

Uniqueness

4-Hydrazinyloxane-4-carboxylic acid;hydrochloride is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other hydrazine derivatives.

Properties

IUPAC Name

4-hydrazinyloxane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c7-8-6(5(9)10)1-3-11-4-2-6;/h8H,1-4,7H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQRTISRAKXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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